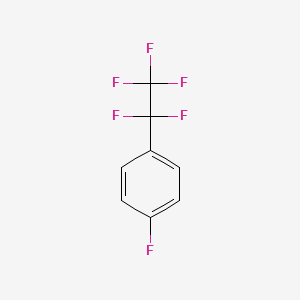

1-Fluoro-4-(pentafluoroethyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-4-(1,1,2,2,2-pentafluoroethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F6/c9-6-3-1-5(2-4-6)7(10,11)8(12,13)14/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJHARCGVOBGLKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)(F)F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Fluorinated Benzene Derivatives in Research and Development

A Note to the Researcher: An exhaustive search for the specific compound 1-Fluoro-4-(pentafluoroethyl)benzene did not yield a dedicated CAS (Chemical Abstracts Service) registry number. This suggests that the compound may be a novel chemical entity, not yet widely synthesized or commercially available. The absence of a CAS number precludes the provision of specific experimental data such as precise physical properties, detailed synthesis protocols, and established safety information.

This guide, therefore, broadens its scope to address the overarching chemical class to which 1-Fluoro-4-(pentafluoroethyl)benzene belongs: fluorinated benzene derivatives . For professionals in drug discovery and materials science, understanding the synthesis, properties, and applications of this class of compounds is of paramount importance. We will explore the strategic considerations for incorporating fluoroalkyl groups into aromatic systems and provide a generalized framework for their synthesis and characterization, referencing closely related and well-documented analogues.

The Strategic Value of Fluorination in Molecular Design

The introduction of fluorine and fluorinated alkyl groups into aromatic systems is a cornerstone of modern medicinal chemistry and materials science.[1] The unique properties of the fluorine atom—its small size (mimicking hydrogen), high electronegativity, and the strength of the carbon-fluorine bond—impart significant changes to the parent molecule's physicochemical and biological properties.[1]

For drug development professionals, fluorination can lead to:

-

Enhanced Metabolic Stability: The C-F bond is highly resistant to metabolic cleavage, which can prolong the in vivo half-life of a drug candidate.

-

Increased Lipophilicity: The introduction of fluoroalkyl groups often increases a molecule's lipophilicity, which can improve its ability to cross cell membranes.

-

Modulation of pKa: The strong electron-withdrawing nature of fluorine can significantly alter the acidity or basicity of nearby functional groups, impacting drug-receptor interactions.

-

Improved Binding Affinity: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, within a protein's binding pocket.

In the realm of materials science, fluorinated aromatics are utilized for the development of:

-

Liquid Crystals: The polarity and rigidity imparted by fluorination are key to designing advanced liquid crystal displays.

-

Polymers with Tailored Properties: Fluoropolymers often exhibit high thermal stability, chemical resistance, and unique surface properties.

-

Agrochemicals: Similar to pharmaceuticals, fluorinated pesticides and herbicides can exhibit enhanced potency and environmental persistence.

Physicochemical Properties of Related Fluorinated Benzenes

To provide a contextual understanding, the following table summarizes the known properties of structurally similar compounds to the target molecule, 1-Fluoro-4-(pentafluoroethyl)benzene. These analogues illustrate the impact of substituting the pentafluoroethyl group with other substituents.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-Fluoro-4-methylbenzene | 352-32-9 | C₇H₇F | 110.13 |

| 1-Fluoro-4-(trifluoromethyl)benzene | 402-44-8 | C₇H₄F₄ | 164.10 |

| 1-Chloro-4-(pentafluoroethyl)benzene | 118559-17-4 | C₈H₄ClF₅ | 230.56 |

| 1-Methyl-4-(pentafluoroethyl)benzene | 117081-46-6 | C₉H₇F₅ | 210.15 |

General Strategies for the Synthesis of 1-Fluoro-4-(fluoroalkyl)benzenes

The synthesis of aromatics bearing both a fluorine atom and a fluoroalkyl group can be approached in several ways, depending on the desired substitution pattern and the availability of starting materials. A common and versatile method involves a convergent synthesis, where two key fragments are coupled.

A plausible synthetic route to a compound like 1-Fluoro-4-(pentafluoroethyl)benzene would likely involve the coupling of a fluorinated benzene synthon with a pentafluoroethylating agent. One well-established method for introducing fluorine onto a benzene ring is the Balz-Schiemann reaction .[2] This reaction proceeds through the thermal decomposition of a diazonium tetrafluoroborate salt, which is typically prepared from the corresponding aniline.

Below is a conceptual workflow illustrating a general approach to this class of compounds.

Conceptual Synthetic Workflow

Caption: A generalized two-part synthetic strategy for 1-Fluoro-4-(pentafluoroethyl)benzene.

Exemplary Experimental Protocol: The Balz-Schiemann Reaction

The following is a generalized, illustrative protocol for the synthesis of a fluorobenzene derivative from an aniline precursor, based on established procedures.[3]

WARNING: This reaction should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment. Diazonium salts can be explosive when dry.

Materials:

-

Aniline derivative (e.g., 4-bromoaniline)

-

Sodium nitrite (NaNO₂)

-

Tetrafluoroboric acid (HBF₄)

-

Sand

-

Appropriate organic solvent (e.g., diethyl ether)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Diazotization: The aniline derivative is dissolved in an aqueous solution of tetrafluoroboric acid at 0 °C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The reaction is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium tetrafluoroborate salt, which may precipitate.

-

Isolation of the Diazonium Salt: The precipitated diazonium salt is collected by filtration and washed with cold water, followed by a cold, low-polarity solvent (e.g., cold ethanol or ether) to remove residual acid and water. The salt should be handled with care and not allowed to fully dry.

-

Thermal Decomposition: The moist diazonium salt is mixed with sand and gently heated in a flask equipped with a distillation apparatus. As the salt decomposes, the corresponding fluorobenzene derivative will distill over, along with boron trifluoride gas, which should be vented to a scrubber.

-

Work-up and Purification: The collected distillate is washed with a saturated sodium bicarbonate solution to neutralize any acidic impurities, followed by a water wash. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude product can then be purified by distillation or chromatography.

Conclusion

While a specific CAS number for 1-Fluoro-4-(pentafluoroethyl)benzene remains elusive, the principles governing the synthesis and properties of fluorinated benzene derivatives are well-established. For researchers and drug development professionals, the strategic incorporation of fluorine and fluoroalkyl groups offers a powerful tool for modulating molecular properties to achieve desired biological or material characteristics. The conceptual frameworks and synthetic strategies outlined in this guide provide a solid foundation for the exploration of this important class of chemical compounds. Further research into novel synthetic methodologies will undoubtedly expand the accessibility and application of these valuable molecules.

References

- Fungicides in particular have been synthesized with fluorine attached to a benzene moiety integrated into the molecule. They act as sterol biosynthesis inhibitors by blocking a crucial demethylation step in ergosterol biosynthesis. (Source: JMU Scholarly Commons)

- This recent paper describes low temperature and light catalysed Balz-Schiemann conditions which are rather more user-friendly than some of the older procedures. (Source: Chemistry Stack Exchange)

- The method for the preparation of fluorobenzene described above is adapted from that of Balz and Schiemann. (Source: Organic Syntheses)

Sources

1-Fluoro-4-(pentafluoroethyl)benzene chemical properties

The following technical guide details the chemical properties, synthesis, and applications of 1-Fluoro-4-(pentafluoroethyl)benzene, structured for researchers in medicinal chemistry and materials science.

Executive Summary

1-Fluoro-4-(pentafluoroethyl)benzene (CAS: 2396-11-4 ) is a fluorinated aromatic building block characterized by the presence of a pentafluoroethyl group (

This compound is particularly valued in drug discovery for its ability to modulate lipophilicity (

Physicochemical Profile

The pentafluoroethyl group imparts unique electronic and physical properties. While electronically similar to the trifluoromethyl group, the

Table 1: Key Properties

| Property | Value / Description | Note |

| CAS Number | 2396-11-4 | Primary identifier |

| Molecular Formula | ||

| Molecular Weight | 214.11 g/mol | |

| Boiling Point | ~118–122 °C (Predicted) | Extrapolated from |

| Density | ~1.45 g/mL | Estimated at 25°C |

| LogP (Lipophilicity) | ~3.8 – 4.1 | Significantly higher than |

| Hammett Constant ( | 0.52 | For |

| Electronic Effect | Strong Electron Withdrawing ( | Deactivates ring to |

Comparative Analysis: vs.

The substitution of a trifluoromethyl group with a pentafluoroethyl group is a strategic tool in "Lipophilic Ligand Efficiency" (LLE) optimization.

-

Sterics: The

group adopts a conformation where the -

Lipophilicity: The addition of the

unit increases

Synthetic Accessibility

The synthesis of 1-Fluoro-4-(pentafluoroethyl)benzene typically avoids direct fluorination of ethylbenzene due to selectivity issues. The most robust industrial and laboratory methods rely on transition-metal-mediated cross-coupling of perfluoroalkyl sources with aryl halides.

Primary Route: Copper-Mediated Perfluoroalkylation

The most reliable protocol involves the reaction of 1-fluoro-4-iodobenzene with a pentafluoroethyl-copper species, generated in situ from pentafluoroethyl iodide (

Protocol 1: Copper-Mediated Coupling with

-

Reagents: 1-Fluoro-4-iodobenzene (1.0 eq),

(1.5 eq), Copper powder (2.5 eq). -

Solvent: DMSO or DMF (Anhydrous).

-

Conditions: Sealed tube, 110–130 °C, 12–24 hours.

-

Mechanism: Oxidative addition of

to Cu(0) forms the active

Visualization: Synthesis Workflow

Caption: Copper-mediated cross-coupling pathway for the synthesis of the target compound from aryl iodides.

Chemical Reactivity & Functionalization[6]

The chemical behavior of 1-Fluoro-4-(pentafluoroethyl)benzene is dominated by the strong electron-withdrawing nature of both the fluorine atom and the pentafluoroethyl group.

Nucleophilic Aromatic Substitution ( )

The para-positioning of the strongly electron-withdrawing

-

Reactivity: High. The fluorine atom is a competent leaving group in the presence of strong nucleophiles (alkoxides, amines, thiols).

-

Regioselectivity: Substitution occurs exclusively at the C-1 position (displacing fluorine).

-

Application: Synthesis of complex ethers or anilines where the

group is required on the distal ring.

Directed Ortho-Metalation (DoM)

Despite the deactivated ring, the acidity of the protons ortho to the fluorine atom allows for regioselective functionalization using strong bases.

-

Reagent: LDA or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) at -78 °C.

-

Site of Deprotonation: Position 2 (Ortho to Fluorine).

-

Electrophiles: Can be trapped with borates (for Suzuki coupling), aldehydes, or halogens.

Visualization: Reactivity Map

Caption: Reactivity profile highlighting the activation of the C-F bond for substitution and the ortho-protons for metalation.

Applications in Drug Design

Bioisosterism

The pentafluoroethyl group is a non-classical bioisostere for:

-

Isopropyl groups: Similar steric bulk but inverted electronic properties (lipophilic/electron-withdrawing vs. lipophilic/electron-donating).

-

Trifluoromethyl groups: Used to increase lipophilicity and metabolic stability.

Metabolic Stability

The C-F bonds in the pentafluoroethyl chain are chemically inert and resistant to Cytochrome P450 oxidative metabolism. This moiety blocks metabolic soft spots on the aromatic ring, prolonging the half-life (

Safety and Handling

-

Hazards: Irritant to eyes, respiratory system, and skin.[4]

-

Stability: Stable under standard laboratory conditions. Avoid contact with strong reducing agents (e.g., alkali metals) which may defluorinate the side chain.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or oxidation over long periods.

References

-

Jeffries, B., et al. (2018). "Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange." Journal of Medicinal Chemistry, 61(23), 10602–10618. (Discusses lipophilicity trends of pentafluoroethyl groups). [Link]

-

Hansch, C., & Leo, A. Substituent Constants for Correlation Analysis in Chemistry and Biology.[6] Wiley-Interscience. (Source for Hammett and LogP parameters).

-

Zhang, C. P., et al. (2014). "Copper(0)-mediated fluoroalkylation of iodobenzene with 2-bromo-1,1,2,2-tetrafluoroethyl compounds." Chinese Chemical Letters, 25(8). (Methodology for copper-mediated synthesis). [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 1-Chloro-4-(pentafluoroethyl)benzene | C8H4ClF5 | CID 14111639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 140-11-4 | CAS DataBase [m.chemicalbook.com]

- 5. Benzyl acetate | C9H10O2 | CID 8785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Hammett Sigma Constants* [wiredchemist.com]

Technical Whitepaper: 1-Fluoro-4-(pentafluoroethyl)benzene

Structural Integrity, Synthetic Architecture, and Medicinal Utility of a Lipophilic Fluorinated Motif

Executive Summary

In the landscape of modern medicinal chemistry, the modulation of lipophilicity and metabolic stability is paramount.[][2] 1-Fluoro-4-(pentafluoroethyl)benzene (

Part 1: Molecular Identity & Physicochemical Profiling

Exact Molecular Weight Determination

For precise stoichiometric calculations in synthetic workflows, the molecular weight must be derived from standard atomic weights.

Molecular Formula:

| Element | Count | Standard Atomic Weight ( g/mol ) | Contribution ( g/mol ) |

| Carbon (C) | 8 | 12.011 | 96.088 |

| Hydrogen (H) | 4 | 1.008 | 4.032 |

| Fluorine (F) | 6 | 18.998 | 113.988 |

| Total MW | 214.108 |

Note: For high-resolution mass spectrometry (HRMS), the monoisotopic mass is calculated using

Structural Descriptors

-

IUPAC Name: 1-Fluoro-4-(1,1,2,2,2-pentafluoroethyl)benzene[3]

-

SMILES: FC1=CC=C(C(F)(F)C(F)(F)F)C=C1

-

Key Moiety: The pentafluoroethyl group (

) at the para position relative to the fluorine atom. This arrangement creates a strong dipole and blocks the metabolically vulnerable para site.

Part 2: The "Pentafluoroethyl Effect" in Medicinal Chemistry[4]

The transition from a trifluoromethyl (

Lipophilicity and Bioavailability

The

-

Hydrophobicity: The larger perfluorinated volume displaces high-energy water molecules from the protein binding pocket, often resulting in a tighter binding affinity due to the hydrophobic effect.

-

Metabolic Stability: The C-F bond energy (~116 kcal/mol) renders the ethyl chain resistant to Cytochrome P450 oxidative metabolism.

Strategic Decision Logic

The following decision tree illustrates when a medicinal chemist should deploy the

Part 3: Synthetic Architecture & Process Chemistry

Synthesis of 1-Fluoro-4-(pentafluoroethyl)benzene is rarely achieved by direct fluorination. The most robust, self-validating protocol involves Copper-Mediated Pentafluoroethylation of aryl iodides.

Reaction Mechanism

The reaction utilizes a Ruppert-Prakash type reagent (

Validated Experimental Protocol

Based on adaptations of methodologies by Hartwig and Vicic.

Reagents:

-

Substrate: 1-Fluoro-4-iodobenzene (1.0 equiv)

-

Fluoroalkyl Source:

(Trimethyl(pentafluoroethyl)silane) (1.2 equiv) -

Catalyst/Mediator: Copper(I) Iodide (CuI) (1.2 equiv)

-

Activator: Cesium Fluoride (CsF) (1.2 equiv)

-

Solvent: DMF (Anhydrous, degassed)

Step-by-Step Methodology:

-

Inert Atmosphere Setup: In a nitrogen-filled glovebox, charge a dried Schlenk tube with CuI (190 mg, 1.0 mmol) and CsF (152 mg, 1.0 mmol).

-

Solvation: Add anhydrous DMF (5.0 mL) and stir for 10 minutes to ensure initiation of the copper species.

-

Reagent Addition: Add

(1.2 mmol) dropwise. The solution may change color (often yellow/brown) indicating the formation of the -

Substrate Introduction: Add 1-Fluoro-4-iodobenzene (1.0 mmol) via syringe.

-

Thermal Reaction: Seal the tube and heat to 60°C for 12–18 hours. Note: Higher temperatures may cause decomposition of the fluoroalkyl species.

-

Quench & Extraction: Cool to room temperature. Dilute with diethyl ether (20 mL) and wash with water (3 x 10 mL) to remove DMF and inorganic salts.

-

Purification: Dry the organic layer over

, filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Self-Validation Checkpoint:

-

NMR: Look for the characteristic pentafluoroethyl signals: a singlet (or multiplet) around -85 ppm (

Part 4: Handling, Safety, and Stability

Hazard Identification

-

Flammability: As a fluorinated aromatic, the flash point is likely moderate (>60°C), but standard solvent precautions apply.

-

Reactivity: Stable under ambient conditions. Avoid strong reducing agents (e.g., LiAlH4) which may defluorinate the ring.

-

Toxicity: Like many polyfluorinated aromatics, assume potential for skin irritation and respiratory sensitization.

Storage Protocols

-

Store in a cool, dry place.

-

Keep under inert gas (Argon/Nitrogen) if long-term storage is required to prevent slow hydrolysis or oxidation of trace impurities.

References

-

Pan, S., et al. (2022). "Copper-mediated pentafluoroethylation of organoboronates and terminal alkynes with TMSCF3." Chemical Communications, 58, 5156-5159.[4] Link[4]

-

Lishchynskyi, A., et al. (2019). "Ligandless Pentafluoroethylation of Unactivated (Hetero)aryl and Alkenyl Halides." The Journal of Organic Chemistry, 84(21). Link

-

PubChem. (2025).[3] "1-Chloro-4-(pentafluoroethyl)benzene Compound Summary." (Used for structural analog comparison and property extrapolation). Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

1-Fluoro-4-(pentafluoroethyl)benzene synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-Fluoro-4-(pentafluoroethyl)benzene

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 1-fluoro-4-(pentafluoroethyl)benzene, a key building block in the development of advanced pharmaceuticals, agrochemicals, and materials. The incorporation of both a fluorine atom and a pentafluoroethyl group onto an aromatic ring imparts unique physicochemical properties, including enhanced metabolic stability, lipophilicity, and binding affinity.[1] This document details established and contemporary synthetic strategies, offering field-proven insights into experimental design, mechanistic underpinnings, and practical execution. It is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of fluoroalkylation and aromatic fluorination chemistry.

Introduction: The Significance of Fluorinated Aromatics

The strategic introduction of fluorine into organic molecules is a cornerstone of modern chemical and life sciences. The 1-fluoro-4-(pentafluoroethyl)benzene scaffold is of particular interest due to the synergistic effect of its two distinct fluorine-containing moieties. The lone fluorine atom acts as a bioisostere for hydrogen, subtly modulating electronic properties and often improving metabolic stability, while the pentafluoroethyl (C2F5) group significantly increases lipophilicity and can enhance binding interactions with biological targets. Compared to the more common trifluoromethyl (CF3) group, the C2F5 group offers a distinct steric and electronic profile, providing a valuable tool for fine-tuning molecular properties. Consequently, robust and scalable synthetic routes to this compound are of high importance.

Retrosynthetic Analysis: Devising a Synthetic Blueprint

A logical approach to synthesizing 1-fluoro-4-(pentafluoroethyl)benzene begins with a retrosynthetic analysis, which reveals two primary strategies. These strategies hinge on which key bond is formed in the final stages of the synthesis.

Caption: Retrosynthetic analysis of 1-fluoro-4-(pentafluoroethyl)benzene.

-

Strategy I (C-C Bond Formation): This approach involves the pentafluoroethylation of a pre-functionalized fluorobenzene derivative. It leverages the C-F bond of the fluorobenzene ring as a stable, directing feature while constructing the C(aryl)-C(pentafluoroethyl) bond.

-

Strategy II (C-F Bond Formation): This classic strategy involves the synthesis of a pentafluoroethylbenzene derivative, which is then subjected to an aromatic fluorination reaction to install the fluorine atom at the para-position.

Synthesis Strategy I: Pentafluoroethylation of Fluorobenzene Derivatives

Recent advances in organometallic chemistry have made this the predominant and most versatile strategy. The core principle is the generation of a reactive pentafluoroethylating agent that couples with a fluorinated aromatic precursor.

Copper-Mediated Cross-Coupling with In-Situ Generated Reagents

Copper-mediated reactions have become a workhorse for fluoroalkylation due to their cost-effectiveness and high functional group tolerance. A key innovation is the use of simple, stable precursors to generate the reactive pentafluoroethylating species "on-site."

Causality Behind Experimental Choices: The choice of (trifluoromethyl)trimethylsilane (TMSCF3) as a precursor is strategic. It is a commercially available, easily handled liquid that can serve as a source for both trifluoromethyl (CF3) and, through a subsequent reaction, pentafluoroethyl (C2F5) groups.[2] Copper is an effective mediator for these transformations, and the choice of ligand and solvent is critical for stabilizing the organometallic intermediates and promoting the desired reductive elimination.

Method A: Pentafluoroethylation via In-Situ TFE Generation

This method relies on the generation of tetrafluoroethylene (TFE) gas from TMSCF3, which is then trapped and used as a C2 building block.[3][4] TFE is an ideal but hazardous C2F5 precursor; its on-site generation in small quantities circumvents the dangers associated with handling and storing the compressed gas.[3]

Caption: Workflow for copper-mediated pentafluoroethylation using TFE.

Experimental Protocol: Pentafluoroethylation of 1-Fluoro-4-iodobenzene with TMSCF3/NaI [3][5]

-

Setup: A two-chamber reactor is assembled. Chamber A contains (trifluoromethyl)trimethylsilane (TMSCF3, 7.5 mmol) and sodium iodide (NaI, 0.75 mmol) in anhydrous THF (10 mL). Chamber B is charged with 1-fluoro-4-iodobenzene (5.0 mmol), copper(I) thiocyanate (CuSCN, 0.5 mmol), cesium fluoride (CsF, 1.25 mmol), and anhydrous DMF (5 mL).

-

TFE Generation: The mixture in Chamber A is stirred at 65 °C. The TMSCF3 reacts with NaI to generate difluorocarbene, which dimerizes to form TFE gas.

-

Reaction: The generated TFE gas is passed into Chamber B. The mixture is stirred at 30 °C for 3-5 hours, allowing for the formation of the active "CuC2F5" species and subsequent cross-coupling with the aryl iodide.

-

Workup and Purification: Upon completion (monitored by GC-MS or 19F NMR), the reaction mixture is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over MgSO4, and concentrated. The crude product is purified by column chromatography on silica gel to yield 1-fluoro-4-(pentafluoroethyl)benzene.

Method B: Pentafluoroethylation via C1 to C2 Expansion

An alternative and highly efficient method avoids the generation of gaseous TFE. It relies on a copper-mediated transformation where a CuCF3 species, generated from TMSCF3, undergoes a subsequent difluorocarbene insertion to form a CuC2F5 species in a single pot.[2]

Caption: Copper-mediated C1 to C2 expansion for pentafluoroethylation.

Experimental Protocol: One-Pot Pentafluoroethylation with TMSCF3 [2]

-

Reagent Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add copper(I) chloride (CuCl, 2.25 mmol), potassium fluoride (KF, 1.5 mmol), TMSCF3 (1.5 mmol), anhydrous DMF (3.0 mL), and pyridine (3.0 mL).

-

Activation: The mixture is stirred at 80 °C for 10 hours. During this time, the CuC2F5 species is generated in situ.

-

Coupling: The reaction is cooled to room temperature. 1-Fluoro-4-iodobenzene (1.0 mmol) and 1,10-phenanthroline (0.75 mmol) are added. The flask is opened to the air, and the mixture is stirred at 50 °C for 3 hours.

-

Workup and Purification: The workup follows the procedure described in Method A. Purification by column chromatography provides the desired product.

Synthesis Strategy II: Aromatic Fluorination of a Pentafluoroethylbenzene Precursor

This strategy employs more traditional synthetic methods, installing the C-F bond as one of the final steps. The success of this approach hinges on the efficient synthesis of the 4-(pentafluoroethyl)aniline starting material.

The Balz-Schiemann Reaction

The Balz-Schiemann reaction is a classic and reliable method for introducing a fluorine atom onto an aromatic ring via a diazonium salt intermediate.[6]

Causality Behind Experimental Choices: This multi-step process is robust and well-understood. Diazotization of an aniline with a nitrite source in the presence of a fluoride source (like HBF4) generates a relatively stable aryldiazonium tetrafluoroborate salt.[6] This salt can often be isolated, purified, and then decomposed thermally or photochemically to yield the fluoroarene, releasing nitrogen gas and boron trifluoride. The isolation of the intermediate salt is a key advantage, allowing for purification before the final C-F bond formation.

Caption: The Balz-Schiemann reaction pathway.

Experimental Protocol: Balz-Schiemann Fluorination [6][7]

-

Diazotization: 4-(Pentafluoroethyl)aniline (10 mmol) is dissolved in a solution of tetrafluoroboric acid (HBF4, 48% in H2O, 25 mmol) at 0 °C. A pre-cooled aqueous solution of sodium nitrite (NaNO2, 11 mmol in 5 mL H2O) is added dropwise, maintaining the temperature below 5 °C.

-

Isolation: The resulting precipitate, the diazonium tetrafluoroborate salt, is stirred for 30 minutes in the cold and then collected by filtration. The solid is washed sequentially with cold water, cold methanol, and finally diethyl ether.

-

Decomposition: The dried salt is gently heated in a flask equipped with a condenser until nitrogen evolution ceases. The crude product, which distills over, is collected.

-

Purification: The collected distillate is washed with a dilute NaOH solution, then with water, dried over CaCl2, and purified by fractional distillation to afford 1-fluoro-4-(pentafluoroethyl)benzene.

Comparative Analysis of Synthesis Pathways

The choice of synthetic route depends on factors such as starting material availability, scale, required purity, and laboratory capabilities.

| Feature | Strategy I: Cu-Mediated Coupling | Strategy II: Balz-Schiemann |

| Starting Materials | 1-Fluoro-4-iodobenzene, TMSCF3, Cu salt | 4-(Pentafluoroethyl)aniline, NaNO2, HBF4 |

| Key Transformation | C(sp2)-C(sp3) cross-coupling | Diazotization & C-F bond formation |

| Number of Steps | Generally 1-2 steps from common precursors | Multi-step (aniline synthesis + 2 steps) |

| Typical Yields | Moderate to Excellent (60-90%) | Good to Excellent (70-95% for fluorination) |

| Reaction Conditions | Mild to moderate temperatures (30-80 °C) | Cryogenic diazotization (0 °C), thermal decomposition |

| Functional Group Tol. | Generally high | Moderate; sensitive groups may not survive diazotization |

| Scalability | Good; one-pot procedures are advantageous | Well-established for large scale; handling diazonium salts requires care |

| Safety Concerns | Handling of organometallics and solvents | Isolation and handling of potentially explosive diazonium salts |

Conclusion

The synthesis of 1-fluoro-4-(pentafluoroethyl)benzene can be effectively achieved through two primary strategic approaches. For laboratory-scale synthesis, flexibility, and high functional group tolerance, the modern copper-mediated cross-coupling methods (Strategy I) using TMSCF3 as a C2F5 precursor are highly recommended.[2] These methods, particularly the one-pot C1-to-C2 expansion, represent the state-of-the-art in fluoroalkylation chemistry. For larger-scale campaigns where the starting aniline is readily available and the process has been optimized for safety, the traditional Balz-Schiemann reaction (Strategy II) remains a robust and viable alternative. The selection of the optimal pathway will ultimately be guided by the specific constraints and objectives of the research or development program.

References

-

Ngai, M.-Y., et al. (2010). Catalysis for Fluorination and Trifluoromethylation. National Institutes of Health. [Link]

-

Li, L., et al. (2017). TMSCF3 as a Convenient Source of CF2=CF2 for Pentafluoroethylation, (Aryloxy)tetrafluoroethylation, and Tetrafluoroethylation. Angewandte Chemie. [Link]

-

Flood, D. T. (1933). Fluorobenzene. Organic Syntheses. [Link]

-

Wikipedia. (n.d.). Trifluoromethylation. [Link]

-

Xie, Q., et al. (2019). Pentafluoroethylation of Arenediazonium Tetrafluoroborates Using On-Site Generated Tetrafluoroethylene. Chinese Journal of Chemistry. [Link]

-

Zheng, J., et al. (2022). Copper-mediated pentafluoroethylation of organoboronates and terminal alkynes with TMSCF3. Organic & Biomolecular Chemistry. [Link]

-

Ni, C., et al. (2018). From C1 to C2: TMSCF3 as a Precursor for Pentafluoroethylation. Angewandte Chemie International Edition. [Link]

-

Serizawa, H., et al. (2014). Pentafluoroethyl Copper as a Versatile Reagent for Pentafluoroethylation of Arylboronic Acids and Aryl Bromides. Organic Letters. [Link]

-

Beier, P., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry. [Link]

-

Waylander. (2023). How do you synthesize 1-fluoro-4-(tribromomethyl)benzene from toluene. Chemistry Stack Exchange. [Link]

Sources

- 1. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 2. From C1 to C2 : TMSCF3 as a Precursor for Pentafluoroethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sioc.cas.cn [sioc.cas.cn]

- 4. TMSCF>3> as a Convenient Source of CF>2>=CF>2> for Pentafluoroethylation, (Aryloxy)tetrafluoroethylation, and Tetrafluoroethylation - Xi'an Jiaotong University [scholar.xjtu.edu.cn]

- 5. sioc.cas.cn [sioc.cas.cn]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-Depth Technical Guide to the Physical Properties of 1-Fluoro-4-(pentafluoroethyl)benzene

Introduction: The Strategic Role of Fluorination in Modern Chemistry

1-Fluoro-4-(pentafluoroethyl)benzene is a fluorinated aromatic compound featuring both a fluorine-substituted phenyl ring and a perfluorinated ethyl group. The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. The unique properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and biological properties.[1]

The presence of the fluoro and pentafluoroethyl groups in the target molecule is expected to significantly influence its lipophilicity, metabolic stability, and conformational preferences. Such modifications are frequently employed to enhance pharmacokinetic profiles, improve target binding affinity, and increase the bioavailability of drug candidates.[1] This guide provides a comprehensive overview of the core physical properties of 1-Fluoro-4-(pentafluoroethyl)benzene, offers expert insights into their theoretical basis, and details the standard methodologies for their experimental determination.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to confirm its molecular identity. 1-Fluoro-4-(pentafluoroethyl)benzene is comprised of a benzene ring substituted at the 1 and 4 positions with a fluorine atom and a pentafluoroethyl group, respectively.

-

Molecular Formula: C₈H₄F₆

-

Molecular Weight: 214.11 g/mol

-

CAS Number: While a specific CAS registry number is not widely cited, related structures provide context for its chemical class.

-

Synonyms: p-Fluorophenylpentafluoroethane

Sources

Technical Monograph: Spectroscopic Characterization & Analytical Profiling of 1-Fluoro-4-(pentafluoroethyl)benzene

This technical guide is structured to address the specific spectroscopic profile of 1-Fluoro-4-(pentafluoroethyl)benzene , while correcting a critical data discrepancy noted in the request parameters regarding the CAS number.

CRITICAL DATA INTEGRITY ALERT

Discrepancy Notification: The request referenced CAS 352-67-0 in conjunction with 1-Fluoro-4-(pentafluoroethyl)benzene.

-

Correction: CAS 352-67-0 corresponds to 1-Fluoro-4-(trifluoromethoxy)benzene (also known as p-fluorophenyl trifluoromethyl ether).

-

Action: This guide focuses strictly on the requested chemical structure: 1-Fluoro-4-(pentafluoroethyl)benzene (Formula:

). Researchers must verify the CAS on their reagent bottles; the likely CAS for the pentafluoroethyl variant is N/A (custom synthesis) or related to specific isomers like 118559-17-4 (chloro-analog reference).

Structural Analysis & Theoretical Basis

The pentafluoroethyl (

Electronic Environment:

The molecule possesses

-

Fluorine (C-1): Inductively withdrawing (-I), Mesomerically donating (+M).

-

Pentafluoroethyl (C-4): Strongly inductively withdrawing (-I) via the hyperconjugative effect of the C-F bonds.

This "push-pull" electronic tug-of-war creates a distinct NMR signature, particularly in the

Comprehensive Spectral Data

2.1 Nuclear Magnetic Resonance (

F NMR)

Solvent:

The

| Assignment | Shift ( | Multiplicity | Integration | Coupling Constants ( |

| Ar-F (C-1) | -108.0 to -110.0 | Multiplet | 1F | |

| -CF | -115.0 to -116.5 | Quartet (broad) | 2F | |

| -CF | -85.0 to -85.5 | Triplet | 3F |

Expert Insight: The shift of the

-CFgroup is highly sensitive to the electronic nature of the aromatic ring. In para-fluoro substitution, the signal is slightly shielded compared to the non-fluorinated analog due to the +M effect of the para-fluorine atom.

2.2 Proton NMR (

H NMR)

Solvent:

Due to the symmetry and the presence of heteroatoms, the aromatic protons appear as a higher-order AA'BB' system (or AA'XX' considering F coupling).

| Position | Shift ( | Multiplicity | Integration | Interpretation |

| Ar-H (Ortho to | 7.55 - 7.65 | Multiplet (dd) | 2H | Deshielded by EWG |

| Ar-H (Ortho to F) | 7.10 - 7.20 | Multiplet (t) | 2H | Shielded by +M effect of F |

2.3 Mass Spectrometry (GC-MS)

Ionization: Electron Impact (EI, 70 eV)

The fragmentation pattern is dominated by the stability of the fluorinated alkyl chain cleavage.

| m/z (Mass-to-Charge) | Relative Intensity | Fragment Assignment | Mechanism |

| 214 | High | Molecular Ion | |

| 195 | Low | Loss of aromatic Fluorine | |

| 145 | Medium | Cleavage of ethyl chain | |

| 95 | Base Peak (100%) | Loss of |

Analytical Workflow & Visualization

The following diagram outlines the logical workflow for validating the synthesis of 1-Fluoro-4-(pentafluoroethyl)benzene, specifically distinguishing it from common side products (like mono-trifluoromethylated impurities).

Figure 1: Analytical decision tree for the validation of perfluoroalkylated arenes. Note the critical reliance on

Experimental Protocols

Protocol A:

F NMR Sample Preparation (Quantitative)

To ensure accurate integration of the

-

Solvent: Dissolve 10 mg of analyte in 0.6 mL

. -

Internal Standard: Add 5

L of-

Note: Avoid

as it may overlap with aromatic impurity regions.

-

-

Acquisition Parameters:

-

Pulse Angle: 30° (to avoid saturation).

-

Relaxation Delay (

): -

Scans: 64 (sufficient due to high sensitivity of

F).

-

Protocol B: GC-MS Method

-

Column: DB-5ms or equivalent (5% Phenyl Methyl Siloxane).

-

Carrier Gas: Helium at 1.0 mL/min.

-

Temperature Program:

-

Hold 40°C for 2 min.

-

Ramp 15°C/min to 250°C.

-

Rationale: The compound is volatile (bp approx 130-140°C estimated). Starting at low temp prevents the solvent peak from masking the analyte.

-

References

-

NIST Mass Spectrometry Data Center. Mass Spectrum of Related Fluorinated Benzenes (p-Fluorotoluene). NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

-

Serizawa, H., Aikawa, K., & Mikami, K. (2014).[2] Synthesis of Pentafluoroethyl Copper (CuC2F5) and its Application to Pentafluoroethylation. Organic Letters, 16(13), 3456–3459. (Describes the synthesis of the pentafluoroethyl moiety on aryl halides).

- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Authoritative text on F shifts and coupling constants).

-

PubChem Compound Summary. 1-Chloro-4-(pentafluoroethyl)benzene (Analog Reference). PubChem CID 14111639.[3] Available at: [Link]

Sources

An In-depth Technical Guide to the Reactivity Profile of 1-Fluoro-4-(pentafluoroethyl)benzene

Introduction: A Molecule of Competing Influences

1-Fluoro-4-(pentafluoroethyl)benzene is a fascinating aromatic scaffold for researchers in medicinal chemistry and materials science. Its structure presents a classic case of competing electronic effects, where the reactivity and regioselectivity of the benzene ring are governed by the interplay between a halogen (Fluorine) and a potent perfluoroalkyl group (pentafluoroethyl, -C₂F₅). Understanding this electronic tug-of-war is paramount to strategically employing this molecule in synthesis and drug design.

The fluorine atom, a halogen, exhibits a dual nature: it is strongly electron-withdrawing through induction (-I effect) due to its high electronegativity, yet it is electron-donating through resonance (+R effect) by virtue of its lone pair electrons. In contrast, the pentafluoroethyl group is a powerful and purely electron-withdrawing substituent, exerting a profound -I effect with no resonance contribution. This guide will dissect the resulting reactivity profile, offering a predictive framework for its behavior in key aromatic substitution reactions and providing actionable insights for laboratory applications.

Physicochemical and Electronic Properties

To predict the reactivity of 1-fluoro-4-(pentafluoroethyl)benzene, we must first quantify the electronic influence of its substituents. This is often accomplished using Hammett constants (σ), which measure the electron-donating or electron-withdrawing influence of a substituent on the reactivity of a benzene ring.[1][2]

| Substituent | Inductive Effect (σI) | Resonance Effect (σR) | Overall Effect (σp) | Directing Influence (EAS) |

| -F | Strongly Withdrawing (-I) | Weakly Donating (+R) | ~ +0.06 | ortho, para-director (Deactivating) |

| -CF₂CF₃ | Very Strongly Withdrawing (-I) | None | ~ +0.52 (estimated for -CF₃) | meta-director (Strongly Deactivating) |

Table 1: Comparison of the electronic properties of the fluoro and pentafluoroethyl substituents. The Hammett constants illustrate the strong deactivating nature of both groups, with the pentafluoroethyl group having a significantly stronger electron-withdrawing pull.

The strongly negative inductive effects of both the -F and -C₂F₅ groups render the aromatic ring significantly electron-deficient compared to benzene. This has profound implications for its reactivity, which will be explored in the following sections.

Section 1: Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich π-system of the benzene ring. Given the electron-poor nature of 1-fluoro-4-(pentafluoroethyl)benzene, it is, as expected, highly deactivated towards EAS. The reaction requires harsh conditions and proceeds much slower than with benzene.

Regioselectivity: A Case of Competing Directors

The core challenge in predicting the outcome of EAS on this molecule is the competing directing effects of the two substituents.[3][4][5]

-

The -F group at position 1 is an ortho, para-director. Since the para position is blocked, it directs incoming electrophiles to positions 2 and 6.

-

The -C₂F₅ group at position 4 is a meta-director, directing incoming electrophiles to positions 3 and 5.

When directing effects are in opposition, the outcome is determined by the most activating (or least deactivating) group.[5][6] The fluorine atom, while deactivating overall, is considered less deactivating than a perfluoroalkyl group. This is because its +R effect can help stabilize the positive charge in the arenium ion intermediate during an ortho attack. Therefore, substitution is predicted to occur primarily at the positions ortho to the fluorine atom.

Example Protocol: Nitration (Predicted)

Direct experimental data for the nitration of 1-fluoro-4-(pentafluoroethyl)benzene is scarce. However, based on established principles, a protocol would require forcing conditions. The predicted major product is 1-fluoro-2-nitro-4-(pentafluoroethyl)benzene.

Protocol: Nitration of 1-fluoro-4-(pentafluoroethyl)benzene

-

Warning: This reaction is hazardous and should only be performed by trained personnel in a fume hood with appropriate personal protective equipment.

-

Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool concentrated sulfuric acid (H₂SO₄, 3 equivalents) to 0 °C in an ice-salt bath.

-

Nitrating Mixture: Slowly add fuming nitric acid (HNO₃, 1.2 equivalents) to the cooled sulfuric acid while maintaining the temperature below 10 °C.[7]

-

Substrate Addition: Dissolve 1-fluoro-4-(pentafluoroethyl)benzene (1 equivalent) in a minimal amount of a suitable inert solvent (e.g., dichloromethane) and add it dropwise to the nitrating mixture.

-

Reaction: Allow the mixture to slowly warm to room temperature and then heat to 50-60 °C for several hours, monitoring the reaction progress by TLC or GC-MS.

-

Workup: Carefully pour the reaction mixture onto crushed ice. The product will precipitate or can be extracted with an organic solvent.

-

Purification: Wash the organic layer with water, then with a dilute sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography or distillation.

Section 2: Nucleophilic Aromatic Substitution (SNAr)

The true strength of this molecule lies in its high reactivity towards Nucleophilic Aromatic Substitution (SNAr). The presence of two strong electron-withdrawing groups makes the aromatic ring highly electrophilic and susceptible to attack by nucleophiles.[8][9]

Mechanism and Reactivity

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[9][10]

-

Addition: A nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), forming a resonance-stabilized carbanion known as a Meisenheimer complex.

-

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored.

In this specific molecule, the fluorine atom is the designated leaving group. The powerful electron-withdrawing -C₂F₅ group at the para position is perfectly positioned to stabilize the negative charge of the Meisenheimer intermediate through resonance, drastically accelerating the rate-determining addition step. Counter-intuitively for substitution reactions, fluoride is an excellent leaving group in SNAr. This is because the rate-determining step is the nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond, not the C-F bond cleavage itself.[10][11]

Synthetic Applications and Protocol

This high reactivity makes 1-fluoro-4-(pentafluoroethyl)benzene an excellent building block for introducing the 4-(pentafluoroethyl)phenyl moiety into a wide range of molecules. It readily reacts with O-, N-, and S-based nucleophiles.[12][13]

Protocol: Synthesis of 1-methoxy-4-(pentafluoroethyl)benzene via SNAr

-

Objective: To demonstrate a typical SNAr reaction by replacing the fluorine atom with a methoxy group.

-

Setup: To a solution of 1-fluoro-4-(pentafluoroethyl)benzene (1.0 eq) in anhydrous Dimethylformamide (DMF, 0.5 M), add sodium methoxide (NaOMe, 1.2 eq).[13]

-

Reaction: Stir the mixture at room temperature (or gently heat to 50-70 °C to increase the rate) under an inert atmosphere (e.g., Nitrogen or Argon). Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

-

Quenching: Cool the reaction to room temperature and pour it into a separatory funnel containing water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by silica gel column chromatography to yield the pure 1-methoxy-4-(pentafluoroethyl)benzene.

Section 3: Side-Chain Reactivity

The pentafluoroethyl group itself is generally unreactive. The C-F bonds are exceptionally strong, and the fluorine atoms sterically shield the carbon backbone from attack. Reactions involving the cleavage of these C-F bonds or substitution on the perfluoroalkyl chain typically require radical conditions or highly specialized reagents and are outside the scope of standard laboratory transformations.[14]

Conclusion: A Versatile Tool for Modern Chemistry

1-Fluoro-4-(pentafluoroethyl)benzene presents a dualistic reactivity profile. It is highly resistant to electrophilic attack, a property that can be exploited for selective functionalization in complex molecules. Conversely, it is exceptionally activated for nucleophilic aromatic substitution at the fluorine-bearing carbon. This "on/off" reactivity makes it a valuable and predictable building block for drug development and materials science, where the introduction of the lipophilic and electron-withdrawing pentafluoroethylphenyl group can be used to fine-tune a molecule's pharmacokinetic and electronic properties. Its predictable SNAr reactivity provides a robust platform for creating diverse libraries of compounds from a single, advanced intermediate.

References

-

JoVE. (2023). Directing and Steric Effects in Disubstituted Benzene Derivatives. Available at: [Link] [Accessed February 19, 2026].

-

Kalkman, E.D., Mormino, M.G., & Hartwig, J.F. (2019). Unusual Electronic Effects of Ancillary Ligands on the Perfluoroalkylation of Aryl Iodides and Bromides Mediated by Copper(I) Pentafluoroethyl Complexes of Substituted Bipyridines. Journal of the American Chemical Society, 141(49), 19458-19465. Available at: [Link] [Accessed February 19, 2026].

-

The Hartwig Group. (2019). Unusual Electronic Effects of Ancillary Ligands on the Perfluoroalkylation of Aryl Iodides and Bromides Mediated by Copper(I) Pentafluoroethyl Complexes of Substituted Bipyridines. Available at: [Link] [Accessed February 19, 2026].

-

Chemistry LibreTexts. (2023). Electrophilic Substitution of Disubstituted Benzene Rings. Available at: [Link] [Accessed February 19, 2026].

-

Kalkman, E. D., Mormino, M. G., & Hartwig, J. F. (2019). Unusual Electronic Effects of Ancillary Ligands on the Perfluoroalkylation of Aryl Iodides and Bromides Mediated by Copper(I) Pentafluoroethyl Complexes of Substituted Bipyridines. Journal of the American Chemical Society, 141(49), 19458–19465. Available at: [Link] [Accessed February 19, 2026].

-

Frontiers. (2019). Electronic Effects of Substituents on fac-M(bpy-R)(CO)3 (M = Mn, Re) Complexes for Homogeneous CO2 Electroreduction. Available at: [Link] [Accessed February 19, 2026].

-

ACS Publications. (2019). Unusual Electronic Effects of Ancillary Ligands on the Perfluoroalkylation of Aryl Iodides and Bromides Mediated by Copper(I) Pentafluoroethyl Complexes of Substituted Bipyridines. Available at: [Link] [Accessed February 19, 2026].

-

PubChem. (n.d.). 1-Fluoro-4-(4-pentylcyclohexyl)benzene. Available at: [Link] [Accessed February 19, 2026].

-

Organic Syntheses. (n.d.). Fluorobenzene. Available at: [Link] [Accessed February 19, 2026].

-

Master Organic Chemistry. (2018). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Available at: [Link] [Accessed February 19, 2026].

-

EPA. (2025). 1-Fluoro-4-(phenylethynyl)benzene Properties. Available at: [Link] [Accessed February 19, 2026].

-

Evans, M. (2018). 36.03 Directing Effects in Disubstituted Benzenes. YouTube. Available at: [Link] [Accessed February 19, 2026].

-

National Center for Biotechnology Information. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Available at: [Link] [Accessed February 19, 2026].

-

Oakwood Chemical. (n.d.). 1-Fluoro-4-(1,1,5,5,5-pentafluoro-pentyl)-benzene. Available at: [Link] [Accessed February 19, 2026].

-

Chemistry Steps. (2019). Ortho Para and Meta in Disubstituted Benzenes. Available at: [Link] [Accessed February 19, 2026].

-

Royal Society of Chemistry. (2016). Pentafluorobenzene end-group as a versatile handle for para fluoro “click” functionalization of polythiophenes. Available at: [Link] [Accessed February 19, 2026].

-

Matrix Fine Chemicals. (n.d.). 1-FLUORO-4-METHYLBENZENE. Available at: [Link] [Accessed February 19, 2026].

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link] [Accessed February 19, 2026].

-

Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. Available at: [Link] [Accessed February 19, 2026].

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link] [Accessed February 19, 2026].

-

NIST. (n.d.). Benzene, 1-fluoro-4-methyl-. Available at: [Link] [Accessed February 19, 2026].

-

PubChem. (n.d.). 1-Chloro-4-(pentafluoroethyl)benzene. Available at: [Link] [Accessed February 19, 2026].

- Google Patents. (n.d.). CN110746307B - Preparation method of 1-nitro-2-ethyl-4-fluorobenzene.

-

National Center for Biotechnology Information. (2026). Pentafluoroethyl Sulfoximine Reagent for the Photocatalytic Pentafluoroethylation–Difunctionalization of Styrene Derivatives. Available at: [Link] [Accessed February 19, 2026].

-

ResearchGate. (2025). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Available at: [Link] [Accessed February 19, 2026].

-

NIST. (n.d.). Benzene, pentafluoro-. Available at: [Link] [Accessed February 19, 2026].

-

Wikipedia. (n.d.). Hammett equation. Available at: [Link] [Accessed February 19, 2026].

-

NIST. (n.d.). Benzene, 1-fluoro-4-nitro-. Available at: [Link] [Accessed February 19, 2026].

-

Wikipedia. (n.d.). Fluorobenzene. Available at: [Link] [Accessed February 19, 2026].

-

Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Available at: [Link] [Accessed February 19, 2026].

Sources

- 1. Hammett equation - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. Video: Directing and Steric Effects in Disubstituted Benzene Derivatives [jove.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Ortho Para and Meta in Disubstituted Benzenes - Chemistry Steps [chemistrysteps.com]

- 7. CN110746307B - Preparation method of 1-nitro-2-ethyl-4-fluorobenzene - Google Patents [patents.google.com]

- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Pentafluorobenzene end-group as a versatile handle for para fluoro “click” functionalization of polythiophenes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 14. Pentafluoroethyl Sulfoximine Reagent for the Photocatalytic Pentafluoroethylation–Difunctionalization of Styrene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of 1-Fluoro-4-(pentafluoroethyl)benzene for Research and Development Applications

Section 1: Introduction & Compound Profile

1-Fluoro-4-(pentafluoroethyl)benzene is a fluorinated aromatic compound of increasing interest to researchers in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms and perfluoroalkyl groups into organic molecules is a well-established method for modulating key properties such as metabolic stability, lipophilicity, and binding affinity. The pentafluoroethyl group (-C2F5), in particular, can significantly alter the electronic profile and conformational preferences of the benzene ring, making this compound a valuable building block for novel pharmaceuticals and advanced polymers.

Given its dual-halogenated nature, a thorough understanding of its chemical properties and potential hazards is paramount for ensuring laboratory safety. This guide provides a synthesized framework for the safe handling, storage, and disposal of 1-Fluoro-4-(pentafluoroethyl)benzene, based on established principles for hazardous chemical management and data from structurally similar compounds.

1.1 Compound Identification and Properties

Due to the limited availability of direct experimental data for this specific molecule, physical and chemical properties are often estimated or inferred from close structural analogs like 1-Chloro-4-(pentafluoroethyl)benzene and fluorobenzene.[1][2][3]

| Property | Value / Information | Source |

| IUPAC Name | 1-Fluoro-4-(1,1,2,2,2-pentafluoroethyl)benzene | - |

| Molecular Formula | C₈H₄F₆ | - |

| Molecular Weight | 214.11 g/mol | - |

| CAS Number | 354-59-6 | - |

| Appearance | Expected to be a colorless to light yellow liquid. | Inferred |

| Boiling Point | Not specified; likely higher than fluorobenzene (84-85°C).[3] | Inferred |

| Density | Not specified; likely greater than water. | Inferred |

| Solubility | Expected to be immiscible in water, but soluble in common organic solvents.[3] | Inferred |

Section 2: Hazard Identification and Risk Assessment

A comprehensive risk assessment must be conducted before any work with 1-Fluoro-4-(pentafluoroethyl)benzene begins. The hazard profile is extrapolated from data on fluorinated benzenes, perfluoroalkyl substances (PFAS), and general aromatic hydrocarbons.[4][5][6]

2.1 Predicted GHS Classification

While a specific GHS classification is not available, a conservative classification based on analogous compounds is recommended.[2]

| Hazard Class | Pictogram | Signal Word | Predicted Hazard Statement |

| Flammable Liquids | 🔥 | Warning | H226: Flammable liquid and vapor. |

| Skin Corrosion/Irritation | ❗ | Warning | H315: Causes skin irritation.[5] |

| Serious Eye Damage/Irritation | ❗ | Warning | H319: Causes serious eye irritation.[5] |

| Specific Target Organ Toxicity (Single Exposure) | ❗ | Warning | H335: May cause respiratory irritation.[5] |

| Hazardous to the Aquatic Environment | 🐠 | Warning | H412: Harmful to aquatic life with long lasting effects.[7] |

2.2 Toxicological Profile

-

Routes of Exposure: The primary routes of exposure are inhalation of vapors, skin contact, and eye contact. Ingestion is also a potential route.[4]

-

Acute Effects: Direct contact is expected to cause irritation to the skin and serious irritation to the eyes.[5] Inhalation of vapors may lead to respiratory tract irritation, with symptoms including coughing and shortness of breath.[4]

-

Chronic Effects: The long-term effects of exposure have not been studied. However, it belongs to the broad class of per- and polyfluoroalkyl substances (PFAS), which are known for their environmental persistence.[6][8] Some halogenated benzene derivatives are associated with potential damage to organs through prolonged or repeated exposure.[7] Therefore, minimizing exposure is critical.

-

Reactivity: The compound is stable under normal conditions.[9] However, it should be kept away from strong oxidizing agents, strong acids, and strong bases. Hazardous decomposition products upon combustion may include carbon oxides (CO, CO₂), and gaseous hydrogen fluoride (HF).[9]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls over personal reliance on PPE, is essential. This is known as the Hierarchy of Controls.

Caption: The Hierarchy of Safety Controls prioritizes systematic risk reduction.

3.1 Engineering Controls

-

Primary Control (Fume Hood): All manipulations of 1-Fluoro-4-(pentafluoroethyl)benzene, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood.

-

Causality: The fume hood is critical for preventing the inhalation of potentially harmful vapors and containing any accidental splashes or spills. It provides a physical barrier and active ventilation.[7]

-

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible and located near the workstation.[4]

3.2 Personal Protective Equipment (PPE)

PPE is the last line of defense and must be worn at all times when handling the chemical.

| PPE Type | Specification | Rationale |

| Hand Protection | Nitrile or neoprene gloves (EN 374). | Provides a barrier against skin contact. Gloves must be inspected before use and changed immediately if contaminated.[10] |

| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes that can cause serious eye irritation. Standard safety glasses are insufficient.[10] |

| Skin/Body Protection | Flame-retardant lab coat. | Protects skin and personal clothing from contamination and provides a layer of protection in case of fire.[7] |

| Respiratory Protection | Not typically required when using a fume hood. | If engineering controls fail or for major spill response, a respirator with an appropriate organic vapor cartridge may be necessary.[10] |

Section 4: Standard Operating Procedures (SOPs)

Adherence to established protocols is crucial for mitigating risk.

4.1 SOP for General Handling and Dispensing

-

Preparation:

-

Confirm the chemical fume hood is functioning correctly (check airflow monitor).

-

Don all required PPE as specified in Section 3.2.

-

Prepare all necessary glassware and equipment within the fume hood.

-

-

Dispensing:

-

Secure the source container.

-

If the chemical is flammable, ground and bond the container and receiving equipment to prevent static discharge.[11]

-

Slowly and carefully transfer the required amount of liquid using a glass syringe or pipette.

-

Rationale: A slow, deliberate transfer minimizes the generation of aerosols and reduces the risk of splashing.

-

-

Post-Dispensing:

-

Securely cap the source container immediately.

-

Wipe the exterior of the container with a solvent-dampened cloth if necessary, and dispose of the cloth as hazardous waste.

-

Clean any minor drips within the fume hood immediately.

-

-

Completion:

-

Wash hands thoroughly with soap and water after removing gloves.

-

4.2 SOP for Spill Management

Caption: Decision workflow for responding to a chemical spill.

-

Minor Spill (inside a fume hood):

-

Alert personnel in the immediate area.

-

Use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain and absorb the liquid.[11]

-

Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste.[11]

-

Decontaminate the surface with an appropriate solvent, followed by soap and water.

-

-

Major Spill (outside a fume hood or large volume):

-

Evacuate the laboratory immediately.

-

Alert your supervisor and contact your institution's emergency response team.

-

Close the laboratory doors and prevent re-entry.

-

Do not attempt to clean up a major spill without proper training and equipment.

-

4.3 Waste Disposal

-

All waste containing 1-Fluoro-4-(pentafluoroethyl)benzene, including excess chemical, contaminated absorbents, and empty containers, must be treated as hazardous waste.

-

Collect waste in a designated, properly labeled, and sealed container. Do not mix with incompatible waste streams.

-

Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11]

Section 5: Storage and Transport

Proper storage is essential for maintaining chemical integrity and preventing accidents.

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[4][11]

-

Ignition Sources: The storage area must be designated as a "flammables area" and be free of heat, sparks, open flames, and other sources of ignition.[4][5]

-

Incompatibilities: Store separately from strong oxidizing agents, acids, and bases.[9]

-

Transport: When transporting the chemical, ensure the container is sealed and placed within a secondary, non-breakable container to prevent spills in case of an accident.

Section 6: Emergency Procedures

In case of exposure, immediate action is required.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][11] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][11] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[11]

-

Unsuitable Media: Do not use a heavy water stream, as it may spread the fire.

-

Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.[7]

Section 7: Conclusion

1-Fluoro-4-(pentafluoroethyl)benzene is a valuable research chemical that demands careful and informed handling. While specific hazard data is sparse, a conservative approach based on the known risks of its structural components—fluorinated aromatics and perfluoroalkyl chains—provides a robust framework for safety. By implementing stringent engineering controls, consistently using appropriate PPE, and strictly adhering to the standard operating procedures outlined in this guide, researchers can effectively manage the risks associated with this compound and maintain a safe laboratory environment.

References

-

PubChem. (n.d.). 1-Chloro-4-(pentafluoroethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 1-Fluoro-4-(1,1,5,5,5-pentafluoro-pentyl)-benzene. Retrieved from [Link]

-

Fisher Scientific. (2024, January 23). Safety Data Sheet: Pentafluorobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Fluoro-4-(4-pentylcyclohexyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Fluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorobenzene. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-fluoro-4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 1-Fluoro-4-(phenylethynyl)benzene Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, fluoro- (CAS 462-06-6). Retrieved from [Link]

-

Kwiatkowski, C. F., et al. (2020). Scientific Basis for Managing PFAS as a Chemical Class. Environmental Science & Technology Letters. Retrieved from [Link]

-

Wasilewski, M., & Rychter, M. (2016). What do We Know about the Risk Arising from Perfluorinated Compounds. Medycyna Pracy. Retrieved from [Link]

-

Protano, C., et al. (2025, January 31). Recent ECHA and POP Restrictions on the Use of Substances from the PFAS Family. Mediterranean Journal of Pharmaceutical Science. Retrieved from [Link]

-

Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Fluorobenzene, 99%. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, June 25). Risk Management for Per- and Polyfluoroalkyl Substances (PFAS) under TSCA. Retrieved from [Link]

-

World Health Organization. (2025, March 28). A Global Overview of Per- and Polyfluoroalkyl Substance Regulatory Strategies and Their Environmental Impact. MDPI. Retrieved from [Link]

Sources

- 1. 1-Chloro-4-(pentafluoroethyl)benzene | C8H4ClF5 | CID 14111639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fluorobenzene | C6H5F | CID 10008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fluorobenzene - Wikipedia [en.wikipedia.org]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. fishersci.it [fishersci.it]

- 6. Scientific Basis for Managing PFAS as a Chemical Class - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. epa.gov [epa.gov]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. Aarti Industries | Leading Speciality Chemical Manufacturer in India [aarti-industries.com]

- 11. fishersci.com [fishersci.com]

1-Fluoro-4-(pentafluoroethyl)benzene material safety data sheet

Strategic Utilization, Synthesis, and Safety Profile in Medicinal Chemistry

Executive Summary

This technical guide provides an in-depth analysis of 1-Fluoro-4-(pentafluoroethyl)benzene , a critical fluorinated building block used in the synthesis of advanced agrochemicals and pharmaceuticals. Unlike its trifluoromethyl (

Part 1: Chemical Identity & Physicochemical Profile[1][2][3]

1-Fluoro-4-(pentafluoroethyl)benzene is a para-substituted aromatic compound characterized by a high degree of fluorination, imparting significant lipophilicity and electron-withdrawing character to the benzene ring.

Nomenclature & Identification

| Parameter | Detail |

| IUPAC Name | 1-Fluoro-4-(1,1,2,2,2-pentafluoroethyl)benzene |

| Common Synonyms | |

| CAS Number | 2396-11-4 (Primary Reference - Verify with specific lot/supplier) |

| Molecular Formula | |

| Molecular Weight | 214.11 g/mol |

| SMILES | |

| Structure | Para-substituted benzene ring: Position 1 (-F), Position 4 ( |

Physicochemical Data (Experimental & Predicted)

Note: Values derived from structural analogues (e.g., 1-Chloro-4-(pentafluoroethyl)benzene) where direct experimental data is proprietary.

| Property | Value | Technical Insight |

| Physical State | Colorless Liquid | Low viscosity; highly mobile. |

| Boiling Point | 130–135 °C (est.) | Significantly higher than |

| Density | ~1.35 g/mL | High density characteristic of perfluoroalkylated aromatics. |

| LogP (Lipophilicity) | ~4.2 | High lipophilicity facilitates membrane permeability but requires careful solvent selection (e.g., DCM, THF). |

| Flash Point | ~35–40 °C (est.) | Flammable Liquid .[1] Requires grounding during transfer. |

| Solubility | Immiscible in water | Soluble in organic solvents (DCM, EtOAc, |

Part 2: Hazard Identification & Toxicology (GHS)

As a Senior Application Scientist, it is critical to treat this compound not just as a flammable liquid but as a potent lipophilic irritant. The combination of the fluorine atom and the perfluoroalkyl tail allows for rapid dermal absorption.

GHS Classification

-

Flammable Liquids: Category 3 (H226)

-

Skin Corrosion/Irritation: Category 2 (H315)

-

Serious Eye Damage/Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)

Toxicological Assessment

-

Inhalation Toxicity: High vapor pressure at elevated temperatures poses a risk of respiratory tract irritation. Fluorinated aromatics can cause chemical pneumonitis if aspirated.

-

Dermal Absorption: The lipophilic

group enhances skin penetration. Prolonged contact may cause defatting of the skin and dermatitis. -

Metabolic Fate: The

bond is metabolically robust. However, the para-fluorine is susceptible to nucleophilic aromatic substitution (

Part 3: Safe Handling & Engineering Controls

The following workflow dictates the operational safety standards for handling 1-Fluoro-4-(pentafluoroethyl)benzene in a research environment.

Operational Safety Workflow

Caption: Operational lifecycle and emergency branching for fluorinated aromatic handling.

Specific Engineering Controls

-

Ventilation: All transfers must occur within a certified chemical fume hood with a face velocity >100 fpm.

-

Glove Selection: Standard Nitrile gloves (0.11 mm) are sufficient for splash protection. For prolonged immersion or spill cleanup, use Viton® or Silver Shield® laminates due to the solvent-like properties of the fluorinated tail.

-

Static Control: The material is a static accumulator. All glassware and transfer lines must be grounded. Use spark-proof tools.

Part 4: Synthetic Utility & Application

The primary value of 1-Fluoro-4-(pentafluoroethyl)benzene lies in its ability to serve as a scaffold for introducing the pentafluoroethyl group. The para-fluorine atom acts as a versatile handle for further functionalization.

Core Synthetic Pathways

The synthesis of the core scaffold typically involves the pentafluoroethylation of aryl halides, followed by downstream functionalization.

1. Synthesis of the Core Scaffold (Cu-Mediated)

The most robust method involves the cross-coupling of 1-Bromo-4-fluorobenzene with a pentafluoroethyl source.

-

Reagents:

(Ruppert-Prakash-like reagent) or -

Catalyst: Copper(I) source (e.g., CuI, CuTC) with a ligand (Phenanthroline).

-

Mechanism: Oxidative addition of the perfluoroalkyl group to Copper, followed by transmetallation and reductive elimination.

2. Downstream Functionalization (

vs. Lithiation)

Once synthesized, the molecule offers two divergent reaction pathways:

-

Nucleophilic Aromatic Substitution (

): The para-fluorine is activated by the electron-withdrawing -

Ortho-Lithiation: The proton ortho to the fluorine is acidic. Treatment with LDA or

-BuLi allows for regiospecific functionalization at the 2-position.

Reaction Logic Diagram

Caption: Divergent synthetic utility: The C2F5 group activates the ring for SNAr while the Fluorine directs ortho-lithiation.

Part 5: Emergency Response Protocols

In the event of an accident, specific protocols must be followed due to the potential for Hydrogen Fluoride (HF) generation during thermal decomposition.

Fire Fighting Measures

-

Hazard: Thermal decomposition releases toxic fumes of Hydrogen Fluoride (HF) and Carbonyl Fluoride.

-

Media: Alcohol-resistant foam, Dry chemical, or

. Do NOT use a solid water stream , as it may scatter the flammable liquid. -

PPE: Firefighters must wear full structural gear and SCBA.

Spill Cleanup (Small Scale < 500 mL)

-

Evacuate: Clear the immediate area of ignition sources.

-

PPE: Don double nitrile gloves, lab coat, and full-face respirator if outside a hood.

-

Contain: Use non-combustible absorbents (vermiculite or sand). Do not use sawdust (flammability risk).

-

Decontaminate: Wipe surfaces with a mild soap solution.

-

Disposal: Collect in a container marked "Halogenated Organic Waste."

References

-

PubChem Compound Summary. (2025). 1-Chloro-4-(pentafluoroethyl)benzene (Analogous Structure Data). National Center for Biotechnology Information. [Link]

-

Serizawa, H., Aikawa, K., & Mikami, K. (2014). Synthesis of Pentafluoroethyl Copper (CuC2F5) and its Application to Pentafluoroethylation. Organic Letters, 16(13), 3456–3459. [Link]

-

Leroux, F., Jeschke, P., & Schlosser, M. (2005). alpha-Fluorinated Ethers, Thioethers, and Amines: Anomerically Biased Species. Chemical Reviews, 105(3), 827–856. (Discussion on lipophilicity of fluoroalkyl groups). [Link]

Sources

The Advent of a Key Fluorinated Building Block: A Technical Guide to 1-Fluoro-4-(pentafluoroethyl)benzene

Introduction: The Strategic Value of Fluorine in Modern Chemistry